molecular formula C26H25N5O4S B11081400 N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide

N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B11081400
M. Wt: 503.6 g/mol
InChI Key: ZDEWEABPSKLAHM-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. The reaction typically requires a catalyst and is carried out under reflux conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as Lawesson’s reagent, under controlled temperature conditions.

    Attachment of the Pyridine Carboxamide Moiety: The final step involves the coupling of the pyridine carboxamide group to the imidazolidinone-thioxo intermediate. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and is performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide can be compared with other compounds that have similar functional groups or structural motifs:

    Imidazolidinone Derivatives: These compounds share the imidazolidinone core and may have similar biological activities.

    Thioxo Compounds: Compounds containing the thioxo group can be compared in terms of their reactivity and applications.

    Pyridine Carboxamides: These compounds can be compared based on their ability to interact with biological targets.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications not seen in other similar compounds.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C26H25N5O4S/c1-35-21-11-9-20(10-12-21)30-25(34)22(16-23(32)28-15-13-18-6-3-2-4-7-18)31(26(30)36)29-24(33)19-8-5-14-27-17-19/h2-12,14,17,22H,13,15-16H2,1H3,(H,28,32)(H,29,33)

InChI Key

ZDEWEABPSKLAHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CN=CC=C3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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